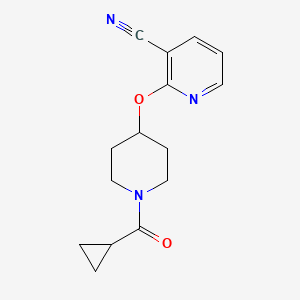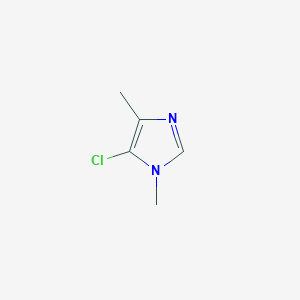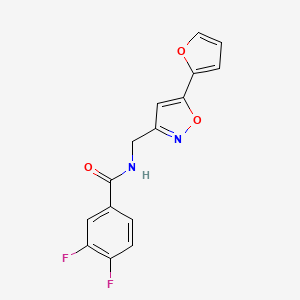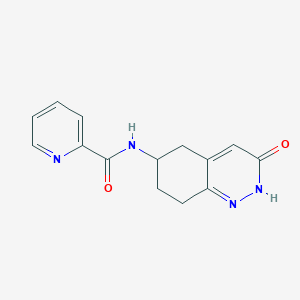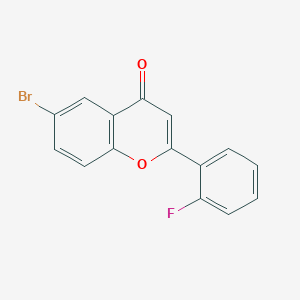
6-bromo-2-(2-fluorophenyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-2-(2-fluorophenyl)chromen-4-one” is a chemical compound . It is used as a building block for the synthesis of semiconducting materials . It is also used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol fluorostilbenes .
Synthesis Analysis
The synthesis of this compound involves the reaction with different secondary amines and phenol fluorostilbenes . A specific method for the synthesis of a similar compound involves the use of a slightly acidic medium (HCl), where a yellow-colored complex is formed after binding with tin (II) in a 1:2 stoichiometry .Physical and Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2-(2-fluorophenyl)chromen-4-one” include its molecular formula, molecular weight, and other related properties .Applications De Recherche Scientifique
Synthesis and Characterization
6-Bromo-2-(2-fluorophenyl)chromen-4-one is a compound that can be synthesized through various chemical reactions, including the treatment of bromo-2-fluorobenzaldehyde with substituted hydroxyacetophenones, leading to the formation of chalcones. These chalcones, upon further treatment, yield the compound . Such synthesized compounds are characterized based on spectral data and can exhibit antimicrobial activities (Jagadhani, Kundalikar, & Karale, 2014).
Antimicrobial Screening
The antimicrobial screening of compounds derived from 6-Bromo-2-(2-fluorophenyl)chromen-4-one reveals their potential to fight against various microbial strains. The synthesis process involving DMSO/I2 and DMSO/CuCl2 treatments not only yields the desired chromen-4-one compounds but also allows for the exploration of their antimicrobial activities, highlighting the importance of structural modification in enhancing biological efficacy (Jagadhani, Kundalikar, & Karale, 2014).
Antitumor Activity
Research into analogs of 6-Bromo-2-(2-fluorophenyl)chromen-4-one, such as 6-bromo-8-ethoxy-3-nitro-2H-chromene, has shown potent antiproliferative activities against various tumor cell lines. These compounds, by inhibiting phosphoinositide 3-kinase (PI3K) and blocking AKT phosphorylation, demonstrate their potential as antitumor agents, further indicating their value in cancer research and therapy development (Yin et al., 2013).
Microwave-Assisted Cyclization
The microwave-assisted cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates in the presence of K2CO3 leads to the formation of 6H-benzo[c]chromen-6-ones and their tetrahydro analogs. This method showcases the efficiency of microwave irradiation in facilitating chemical reactions under mildly basic conditions, offering a rapid and high-yield approach to synthesizing chromen-6-one derivatives (Dao et al., 2018).
Fluorescence Properties and Sensor Development
Certain derivatives exhibit unusual fluorescence properties, making them useful in developing new fluorogenic sensors. For instance, compounds showing strong fluorescence in protic solvents but being almost nonfluorescent in aprotic solvents are of particular interest. These properties enable their application in designing sensors that respond to environmental changes, thereby contributing to advancements in sensor technology and molecular imaging (Uchiyama et al., 2006).
Propriétés
IUPAC Name |
6-bromo-2-(2-fluorophenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYQXLQRTQODQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
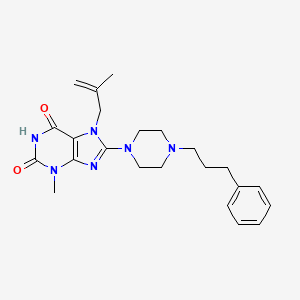
![benzyl N-{2-[3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)azetidin-1-yl]-2-oxoethyl}carbamate](/img/structure/B2831251.png)
![3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2831252.png)
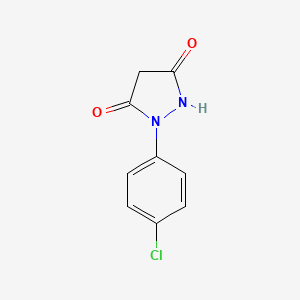

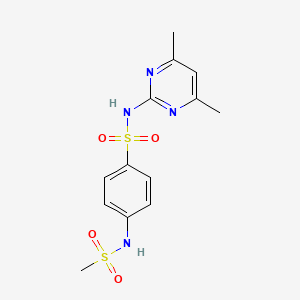
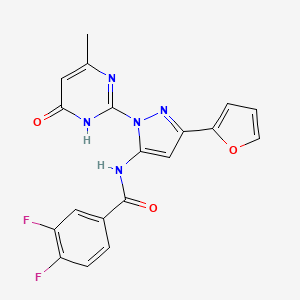
![1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2831261.png)
